4-Ethyl-4'-ethynyl-1,1'-biphenyl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

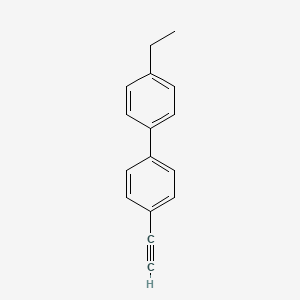

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1,5-12H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCBMOAZJXJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677321 | |

| Record name | 4-Ethyl-4'-ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477587-89-6 | |

| Record name | 4-Ethyl-4'-ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Ethyl-4'-ethynyl-1,1'-biphenyl" fundamental properties

An In-depth Technical Guide to the Fundamental Properties of 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of this compound (CAS No. 477587-89-6). This unique organic compound, featuring a rigid biphenyl core functionalized with a flexible ethyl group and a reactive terminal alkyne, has emerged as a significant building block in materials science and medicinal chemistry. Its distinct molecular architecture allows for its use in the synthesis of liquid crystals, organic electronics, and complex molecular probes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and application.

Introduction to a Versatile Biphenyl Derivative

This compound is an aromatic hydrocarbon characterized by a biphenyl backbone. One phenyl ring is substituted with an ethyl group at the 4-position, while the other bears an ethynyl (acetylenic) group at the 4'-position. This para-substitution pattern results in a highly linear, rigid molecular scaffold. The ethyl group provides solubility in organic solvents and can influence molecular packing in the solid state, while the terminal ethynyl group is a versatile chemical handle for a variety of coupling reactions, making it an invaluable synthon for constructing more complex molecular architectures.[1] Its unique electronic and structural properties make it a compound of interest for applications ranging from photoluminescent materials to intermediates in drug synthesis.[1][2]

Core Physicochemical Properties

The physical and chemical characteristics of this compound are central to its application and handling. It typically presents as a colorless to pale yellow crystalline solid.[2] Its biphenyl core imparts thermal stability, while the functional groups dictate its solubility and reactivity.

Molecular Structure

The foundational structure consists of two phenyl rings linked by a single bond, with substituents at opposite ends of the molecular axis.

Caption: 2D structure of this compound.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 477587-89-6 | [1][3] |

| Molecular Formula | C₁₆H₁₄ | [1][2][3] |

| Molecular Weight | 206.28 g/mol | [1][4] |

| Appearance | Colorless to pale yellow crystalline solid | [2] |

| Melting Point | ~85-88 °C | [2] |

| Boiling Point | ~317-383 °C | [2][5] |

| Density | ~1.031 g/cm³ | [5] |

| Solubility | Soluble in ether, methylene chloride, benzene; Insoluble in water | [2][6] |

| IUPAC Name | 1-ethyl-4-(4-ethynylphenyl)benzene | [1][4] |

Synthesis and Purification Strategies

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and excellent functional group tolerance. The Sonogashira coupling is a particularly powerful and widely adopted method for this purpose.

Mechanistic Insight: The Sonogashira Coupling

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl halide.[1] For the synthesis of this compound, this typically involves reacting a halo-biphenyl precursor, such as 4-bromo-4'-ethylbiphenyl, with a protected or terminal alkyne source like trimethylsilylacetylene (TMSA), followed by deprotection.

Causality of Choice: This methodology is favored for several reasons:

-

Mild Reaction Conditions: It proceeds at relatively low temperatures, preserving sensitive functional groups.

-

High Efficiency: The dual palladium-copper catalytic system ensures high turnover and good yields.

-

Versatility: It allows for the direct installation of the crucial ethynyl functional group onto the biphenyl core.

The workflow for this synthesis is outlined below.

Caption: Generalized workflow for the Sonogashira synthesis of the target compound.

Generalized Laboratory Protocol

-

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-4'-ethylbiphenyl, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

-

Solvent and Reagents: Add a suitable solvent such as tetrahydrofuran (THF) and a base, typically an amine like triethylamine (TEA).

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA) to the mixture.

-

Reaction: Heat the reaction mixture (e.g., to 50-60 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling, filter the reaction mixture to remove the catalyst and evaporate the solvent under reduced pressure.

-

Deprotection: Dissolve the crude intermediate in a solvent mixture like methanol/THF and add a base (e.g., potassium carbonate) to remove the TMS protecting group. Stir at room temperature until deprotection is complete.

-

Purification: Following a standard aqueous work-up, purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate eluent system, to yield the pure this compound.[7]

Spectroscopic and Analytical Characterization

A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound. This involves a suite of spectroscopic techniques that probe the molecule's unique structural features.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the biphenyl rings (typically in the δ 7.2–7.6 ppm range), a singlet for the terminal acetylenic proton (δ ~3.0 ppm), and signals corresponding to the ethyl group—a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.[8]

-

¹³C NMR: The carbon NMR would reveal signals for the two sp-hybridized ethynyl carbons (δ ~70-80 ppm) and a series of signals in the aromatic region (δ ~120-140 ppm) for the biphenyl core carbons.[8]

-

Infrared (IR) Spectroscopy: The most characteristic peaks would be a sharp, weak absorption around 3300 cm⁻¹ due to the ≡C-H stretch and another sharp absorption between 2100–2260 cm⁻¹ from the C≡C triple bond stretch.[8]

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~206.28).[4]

Self-Validating Characterization Workflow

To ensure analytical integrity, a multi-step validation process should be employed.

Caption: A logical workflow for the analytical characterization of the final product.

Key Applications and Research Areas

The unique combination of a rigid, conjugated biphenyl system with a versatile terminal alkyne makes this compound a valuable component in advanced materials and medicinal chemistry.

-

Liquid Crystal Materials: The linear, rigid structure is a classic feature of calamitic (rod-like) liquid crystals. This compound serves as a core fragment or a precursor for more complex molecules that exhibit mesomorphic phases, which are crucial for display technologies.[2][8]

-

Organic Electronics: The conjugated π-system of the biphenyl core, extended by the ethynyl group, facilitates electron delocalization. This makes it a candidate building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can be incorporated into larger conjugated polymers or molecules.[1]

-

Organic Synthesis Intermediate: The terminal alkyne is a gateway to a vast array of chemical transformations, including "click" chemistry (cycloadditions), further Sonogashira couplings to build molecular wires, and alkynylation reactions.[1][9] This versatility allows it to be used in the synthesis of complex pharmaceutical compounds and agrochemicals.[1]

-

Medicinal Chemistry: Biphenyl derivatives are prevalent in drug discovery. This specific compound has been utilized in research related to Alzheimer's disease, likely as a scaffold for developing new diagnostic probes or therapeutic agents.[1]

Safety and Handling

While this compound does not present acute toxicity under normal conditions, prudent laboratory practices are essential.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[2] Avoid direct contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a dry, cool place (recommended 2-8 °C) away from oxidizing agents and sources of ignition.[2]

-

Hazard Statements: The compound is associated with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a well-defined organic compound whose fundamental properties make it a highly valuable and versatile tool for scientific research and development. Its straightforward synthesis via robust cross-coupling reactions, combined with the dual functionality of its biphenyl core and reactive alkyne, ensures its continued application in the design of novel materials and complex organic molecules. This guide provides the core knowledge base required for its effective and safe utilization in a research setting.

References

-

This compound - Introduction. (2024). ChemBK. [Link]

-

This compound | C16H14 | CID 46912042. PubChem, National Institutes of Health. [Link]

-

1,1-Biphenyl,4-ethyl-4-ethynyl-(9CI). Chemical-Suppliers. [Link]

-

4-Ethynyl-1,1'-biphenyl | C14H10 | CID 34464. PubChem, National Institutes of Health. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

4-Ethynyl-1,1'-biphenyl - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

4-Ethyl-4-ethynyl-biphenyl, CAS No. 477587-89-6. iChemical. [Link]

Sources

- 1. Buy this compound | 477587-89-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound 97% | CAS: 477587-89-6 | AChemBlock [achemblock.com]

- 4. This compound | C16H14 | CID 46912042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethyl-4-ethynyl-biphenyl, CAS No. 477587-89-6 - iChemical [ichemical.com]

- 6. Buy 4-Ethynyl-1,1'-biphenyl (EVT-299837) | 29079-00-3 [evitachem.com]

- 7. rsc.org [rsc.org]

- 8. Buy 4-Butyl-4'-ethynyl-1,1'-biphenyl [smolecule.com]

- 9. 4-ETHYNYL-1,1'-BIPHENYL | 29079-00-3 [chemicalbook.com]

"4-Ethyl-4'-ethynyl-1,1'-biphenyl" CAS number and synthesis

An In-depth Technical Guide to 4-Ethyl-4'-ethynyl-1,1'-biphenyl: Synthesis and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate in materials science and medicinal chemistry. The document details the compound's identification, properties, and a field-proven, two-step synthetic pathway. The synthesis leverages modern cross-coupling methodologies, beginning with a Suzuki-Miyaura coupling to construct the core biphenyl structure, followed by a Sonogashira coupling to introduce the terminal alkyne functionality. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and authoritative references to ensure scientific integrity and reproducibility.

Compound Identification and Properties

This compound is a functionalized aromatic compound whose rigid biphenyl core and reactive ethynyl group make it a valuable building block in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and complex pharmaceutical molecules.[1][2][3] Its unique electronic and structural properties are derived from the specific arrangement of its substituents.[4]

| Identifier | Value | Source(s) |

| CAS Number | 477587-89-6 | [1][5][6][7] |

| IUPAC Name | 1-ethyl-4-(4-ethynylphenyl)benzene | [1][5][6] |

| Molecular Formula | C₁₆H₁₄ | [1][2][6] |

| Molecular Weight | 206.29 g/mol | [1][2] |

| Appearance | Colorless to pale yellow crystalline solid | [2] |

| Melting Point | ~85-88 °C | [2] |

| Solubility | Soluble in organic solvents such as ether, methylene chloride, and benzene | [2] |

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most effectively approached through a convergent strategy that builds the molecule by forming key carbon-carbon bonds. The chosen pathway involves two sequential, high-yield palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: To construct the 4-ethylbiphenyl skeleton, (4-ethylphenyl)boronic acid is coupled with a suitable haloarene, such as 1-bromo-4-iodobenzene. This reaction is selected for its high functional group tolerance and robust nature.

-

Sonogashira Coupling: The terminal alkyne is installed onto the biphenyl core. The intermediate, 4-bromo-4'-ethyl-1,1'-biphenyl, is coupled with a protected acetylene source, such as ethynyltrimethylsilane (TMSA), followed by in-situ deprotection. This two-step sequence for the Sonogashira reaction is crucial for preventing the undesired homocoupling of the terminal alkyne.[8]

Detailed Synthesis Protocols

Part 1: Synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl (Intermediate)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency.[9] The choice of a palladium catalyst and a suitable base is critical for driving the catalytic cycle forward. Here, we couple (4-ethylphenyl)boronic acid with 1-bromo-4-iodobenzene; the higher reactivity of the C-I bond ensures selective coupling at the iodo-position.

Experimental Protocol:

-

Setup: To a 250 mL Schlenk flask under an inert nitrogen atmosphere, add 1-bromo-4-iodobenzene (1.0 eq), (4-ethylphenyl)boronic acid (1.1 eq)[10][11], and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base Addition: Add a degassed 2:1 mixture of toluene and ethanol (5 mL per mmol of halide), followed by a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Add deionized water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product, 4-bromo-4'-ethyl-1,1'-biphenyl[3], can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield a white solid.

Part 2: Synthesis of this compound (Final Product)

The Sonogashira coupling reaction is the method of choice for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13][14] The reaction is co-catalyzed by palladium and copper(I) salts. The palladium complex facilitates the oxidative addition of the aryl halide, while the copper(I) salt activates the alkyne, forming a copper(I) acetylide intermediate.[15]

Experimental Protocol:

-

Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 4-bromo-4'-ethyl-1,1'-biphenyl (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2:1 v/v).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq) and copper(I) iodide (CuI) (0.04 eq) to the solution. The mixture should turn a pale yellow.

-

Alkyne Addition: Slowly add ethynyltrimethylsilane (TMSA) (1.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting aryl bromide is consumed.

-

Deprotection: Upon completion, add a solution of potassium carbonate (K₂CO₃) (2.0 eq) in methanol to the reaction flask. Stir for an additional 2-4 hours at room temperature to cleave the trimethylsilyl (TMS) protecting group.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: After solvent evaporation, purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford this compound as a white to off-white solid.

Safety and Handling

Standard laboratory safety protocols should be strictly followed.

-

Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Triethylamine is corrosive and flammable. Organic solvents are flammable.

-

Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and appropriate gloves are mandatory.

-

Atmosphere: Reactions are conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation and side reactions.

Hazard statements for the final product include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

Conclusion

This guide outlines a reliable and well-documented synthetic route to this compound. By employing a strategic combination of Suzuki-Miyaura and Sonogashira cross-coupling reactions, this valuable organic intermediate can be synthesized with high purity and in good yield. The detailed protocols and mechanistic explanations provided herein serve as a robust resource for researchers in materials science and pharmaceutical development, facilitating the advancement of complex molecular design and synthesis.

References

-

ChemBK. (2024, April 9). This compound. Available at: [Link]

-

Pharmaffiliates. The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. Available at: [Link]

-

Chemical-Suppliers. 1,1-Biphenyl,4-ethyl-4-ethynyl-(9CI) | Product Search. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

ChemSynthesis. 1-bromo-4-ethynylbenzene. Available at: [Link]

-

J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with High-Purity 4-Bromo-4'-ethylbiphenyl. Available at: [Link]

-

SynArchive. Sonogashira Coupling. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 29). Mastering Suzuki Coupling: The Versatility of 4-Ethylphenylboronic Acid. Available at: [Link]

-

PrepChem.com. Synthesis of 1-Acetyl-4'-bromo-biphenyl. Available at: [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

-

Al-Masum, M. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett. 5 (11), 1841–1844. Available at: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]

Sources

- 1. Buy this compound | 477587-89-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 4-Butyl-4'-ethynyl-1,1'-biphenyl [smolecule.com]

- 5. This compound | 477587-89-6 [sigmaaldrich.com]

- 6. This compound 97% | CAS: 477587-89-6 | AChemBlock [achemblock.com]

- 7. This compound | C16H14 | CID 46912042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. nbinno.com [nbinno.com]

- 10. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 11. 4-Ethylphenylboronic acid | 63139-21-9 [chemicalbook.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. synarchive.com [synarchive.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Ethyl-4'-ethynyl-1,1'-biphenyl: Structure, Synthesis, and Applications

Introduction

In the landscape of modern organic chemistry and materials science, the biphenyl scaffold remains a cornerstone for the development of functional molecules. Its rigid, planar structure provides a versatile platform for constructing compounds with unique electronic and photophysical properties. This guide focuses on a particularly interesting derivative, 4-Ethyl-4'-ethynyl-1,1'-biphenyl, a molecule that combines the stability of the biphenyl core with the reactive potential of a terminal alkyne and the electronic influence of an ethyl group.

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It will delve into the molecular architecture, nomenclature, synthetic pathways, and key properties of this compound. Furthermore, we will explore its reactivity and potential applications, providing insights grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Nomenclature

The structural identity and systematic naming of a compound are fundamental to its scientific discourse. This compound is a testament to the precise language of chemical nomenclature.

The molecule consists of a biphenyl core, which is two benzene rings connected by a single bond. One ring is substituted with an ethyl group (-CH₂CH₃) at the 4-position, and the other ring is substituted with an ethynyl group (-C≡CH) at the 4'-position. The numbering of the biphenyl system starts from the carbon atom next to the inter-ring bond and proceeds around the ring. The second ring is denoted with primed numbers.

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name for this compound is 1-ethyl-4-(4-ethynylphenyl)benzene [1]. This name unambiguously describes the connectivity of all atoms within the molecule.

Key Structural Identifiers:

Caption: 2D Structure of this compound

Synthesis and Mechanistic Insights: The Sonogashira Coupling

The construction of the C(sp²)-C(sp) bond in this compound is most efficiently achieved through the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction has become a staple in organic synthesis for its reliability and functional group tolerance[2][3].

The reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne. In the context of our target molecule, this would typically involve the reaction of a 4-ethyl substituted aryl halide with a 4-ethynyl substituted aryl component, or vice-versa. A common and effective strategy is the coupling of 4-iodotoluene (as a precursor to the ethyl group after a subsequent reaction) or 1-bromo-4-ethylbenzene with 4-ethynyl-1,1'-biphenyl, or a related protected alkyne.

The Rationale Behind Experimental Choices

The success of a Sonogashira coupling hinges on the judicious selection of the catalyst system and reaction conditions.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst such as PdCl₂(PPh₃)₂ is used, which is reduced in situ to the active Pd(0) complex. The choice of phosphine ligands on the palladium is crucial; they stabilize the metal center and influence its reactivity. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle[4].

-

Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is a common additive. Its role is to facilitate the deprotonation of the terminal alkyne by the amine base and to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is often the rate-determining step[5]. While copper-free Sonogashira protocols exist, the copper co-catalyst generally allows for milder reaction conditions[2].

-

Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide byproduct formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide[5].

-

Solvent: The choice of solvent is critical for dissolving the reactants and catalysts. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used as they can solubilize the various components of the reaction mixture.

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

The following is a representative, step-by-step protocol for the synthesis of a 4-alkynylbiphenyl derivative, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-1,1'-biphenyl (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (NEt₃) (3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (e.g., (triisopropylsilyl)acetylene, 1.2 eq) dropwise to the stirred mixture at room temperature. The use of a silyl-protected alkyne can prevent the undesired homocoupling of the terminal alkyne.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-alkynylbiphenyl derivative.

-

Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF to yield the terminal alkyne.

-

Final Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are dictated by its molecular structure. The following table summarizes some of its key computed and observed properties.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Appearance | Colorless to pale yellow crystalline solid | [6] |

| Melting Point | ~85-88 °C | [6] |

| Boiling Point | ~383 °C (Predicted) | [6] |

| Solubility | Soluble in organic solvents like ether, methylene chloride, and benzene | [6] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy:

-

Aromatic Protons: A series of multiplets are expected in the aromatic region (δ 7.2–7.8 ppm) corresponding to the eight protons of the biphenyl core. The substitution pattern will lead to distinct splitting patterns.

-

Ethynyl Proton: A characteristic singlet for the terminal alkyne proton is expected around δ 3.0 ppm[7].

-

Ethyl Group Protons: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.2 ppm, and a quartet for the methylene protons (-CH₂) is expected around δ 2.7 ppm.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: A number of signals are expected in the aromatic region (δ 120–145 ppm).

-

Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group are expected to appear in the range of δ 70–90 ppm[7].

-

Ethyl Group Carbons: Signals for the methyl and methylene carbons of the ethyl group will be present in the aliphatic region.

-

-

Infrared (IR) Spectroscopy:

-

C≡C Stretch: A sharp, weak to medium absorption band is expected in the region of 2100–2260 cm⁻¹ for the carbon-carbon triple bond stretch[7].

-

≡C-H Stretch: A sharp, characteristic absorption band for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands in the region of 3000–3100 cm⁻¹ are characteristic of the aromatic C-H stretching vibrations[7].

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon stretching within the aromatic rings.

-

Reactivity and Applications

The bifunctional nature of this compound, possessing both a reactive terminal alkyne and a modifiable biphenyl core, makes it a valuable building block in several areas of chemical science.

Reactivity of the Ethynyl Group

The terminal alkyne is a versatile functional group that can undergo a variety of chemical transformations:

-

Further Cross-Coupling Reactions: The terminal alkyne can participate in further Sonogashira or other cross-coupling reactions to extend the conjugated system.

-

Click Chemistry: The ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the facile connection to other molecules bearing an azide functionality.

-

Hydration: The alkyne can be hydrated to form a methyl ketone.

-

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using appropriate catalytic hydrogenation conditions.

Caption: Potential reaction pathways for the ethynyl group.

Applications in Materials Science

The rigid, rod-like structure of this compound and its extended π-conjugated system make it an attractive candidate for applications in materials science. Substituted biphenyls are known to be key components in the development of:

-

Liquid Crystals: The anisotropic shape of the molecule is conducive to the formation of liquid crystalline phases.

-

Organic Light-Emitting Diodes (OLEDs): The conjugated system can be tuned to exhibit desirable photoluminescent properties for use in OLEDs.

-

Molecular Wires: The linear structure and π-system allow for potential use in molecular electronics as a component of molecular wires.

Role in Drug Discovery and Development

The biphenyl moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the biphenyl core, as demonstrated by the presence of the ethyl and ethynyl groups in our target molecule, allows for the exploration of chemical space in drug discovery programs. The ethynyl group, in particular, can serve as a handle for attaching the molecule to other pharmacophores or for fine-tuning its binding properties within a biological target. Biphenyl derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is recommended to consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a molecule of significant interest due to its unique combination of a stable biphenyl core, a versatile terminal alkyne, and an electron-donating ethyl group. Its synthesis, primarily through the robust Sonogashira coupling, is well-established in principle. The physicochemical and spectroscopic properties of this compound make it a valuable building block for the creation of advanced materials with tailored electronic and optical properties. Furthermore, its potential as a scaffold in medicinal chemistry warrants further investigation. This guide has provided a comprehensive overview of the key technical aspects of this compound, offering a solid foundation for researchers and scientists working with this and related compounds.

References

-

ChemBK. (2024). This compound. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

PubChem. (n.d.). 4-Ethynyl-1,1'-biphenyl. [Link]

-

PubChem. (n.d.). 4'-Ethynyl-[1,1'-biphenyl]-4-ol. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

Sources

- 1. This compound | C16H14 | CID 46912042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Buy 4-Butyl-4'-ethynyl-1,1'-biphenyl [smolecule.com]

- 8. 4-Ethylbiphenyl(5707-44-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 4-Ethyl-4'-ethynyl-1,1'-biphenyl: Solubility and Stability for the Research Scientist

Introduction

4-Ethyl-4'-ethynyl-1,1'-biphenyl is a bespoke organic molecule holding significant promise in materials science and as a critical building block in advanced organic synthesis.[1] Its rigid biphenyl core, functionalized with a reactive ethynyl group and a modifying ethyl group, provides a unique combination of structural and electronic properties. This guide offers a comprehensive overview of the solubility and stability of this compound, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound. While specific quantitative data for this molecule is not extensively available in public literature, this document leverages data from analogous compounds and established chemical principles to provide robust predictions and detailed experimental protocols for in-lab characterization.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | 1-ethyl-4-(4-ethynylphenyl)benzene | [2] |

| CAS Number | 477587-89-6 | [1][2] |

| Molecular Formula | C₁₆H₁₄ | [1] |

| Molecular Weight | 206.28 g/mol | [2] |

| Physical Form | Solid, semi-solid, or lump |

I. Solubility Profile: A Predictive and Practical Approach

The solubility of this compound is governed by its predominantly nonpolar aromatic structure. The biphenyl core and the ethyl group contribute to its hydrophobic character, suggesting good solubility in nonpolar organic solvents and poor solubility in aqueous media.[3][4]

Predicted Solubility

Based on the behavior of structurally similar compounds such as biphenyl, 4-butyl-4'-ethynyl-1,1'-biphenyl, and 4-ethynyl-4'-propyl-1,1'-biphenyl, a qualitative and estimated quantitative solubility profile can be predicted.[3][5] Biphenyl itself is insoluble in water but soluble in a range of organic solvents including alcohols, ethers, and aromatic hydrocarbons.[4] The presence of the ethyl and ethynyl groups is not expected to dramatically alter this fundamental characteristic.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | "Like dissolves like" principle; strong π-π stacking interactions between the solvent and the biphenyl core. A related compound, 4-ethynyl-4'-propyl-1,1'-biphenyl, is known to be soluble in toluene.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good dispersion forces and dipole-induced dipole interactions. The similar 4-butyl-4'-ethynyl-1,1'-biphenyl shows good solubility in dichloromethane.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | The ether oxygen provides some polarity, but the overall nonpolar character of the solvent allows for good solvation of the biphenyl structure. THF is a good solvent for the related 4-butyl-4'-ethynyl-1,1'-biphenyl.[3] |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The polarity of the solvent may be less ideal for the nonpolar solute, but solubility is still expected to be significant. Acetone is a known solvent for 4-butyl-4'-ethynyl-1,1'-biphenyl.[3] |

| Alkanes | Hexane, Heptane | Low to Moderate | Primarily van der Waals interactions; solubility is likely lower than in aromatic or chlorinated solvents due to the lack of favorable π-π interactions. |

| Alcohols | Ethanol, Methanol | Low | The polar, protic nature of alcohols is not well-suited to solvate the large, nonpolar biphenyl structure. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the molecule prevents significant interaction with the polar water molecules. |

Experimental Protocol for Solubility Determination

To establish precise solubility data for your specific application, the following experimental workflow is recommended. This protocol is designed to provide a reliable and reproducible method for generating quantitative solubility data.

Objective: To determine the solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvent (e.g., Toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the quantitative solubility of a compound.

II. Stability Profile: Considerations for Handling and Storage

The stability of this compound is a critical factor for its successful application. The molecule's stability is influenced by the robust biphenyl core and the more reactive terminal alkyne (ethynyl) group.

Predicted Stability

-

Thermal Stability: Biphenyl derivatives are generally thermally stable.[5] For the analogous 4-butyl-4'-ethynyl-1,1'-biphenyl, the temperature at which 5% mass loss occurs (T₅%) is in the range of 250-300°C.[3] It is reasonable to expect a similar thermal stability for this compound. The terminal alkyne may be susceptible to polymerization at elevated temperatures.

-

Photostability: Aromatic compounds, particularly those with extended conjugation like biphenyls, can be sensitive to UV light. The ethynyl group can also participate in photochemical reactions. It is advisable to protect the compound from light, especially during long-term storage and in solution.

-

Chemical Stability:

-

Oxidation: The ethynyl group can be susceptible to oxidation. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation by atmospheric oxygen.

-

pH: The terminal alkyne proton is weakly acidic and can be deprotonated by strong bases. The biphenyl structure is generally stable across a wide pH range.

-

Recommended Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.

-

Handling: Due to the potential for oxidation of the ethynyl group, handling under an inert atmosphere using standard air-free techniques (e.g., in a glovebox or using a Schlenk line) is best practice, especially when preparing solutions for sensitive applications.[4][6][7][8][9]

Experimental Protocol for Stability Assessment

This protocol outlines a general approach to assess the stability of this compound under specific stress conditions.

Objective: To evaluate the degradation of this compound over time when exposed to heat, light, or a specific chemical environment.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable, inert solvent (e.g., THF or toluene).

-

Aliquot the stock solution into several vials.

-

-

Stress Conditions:

-

Thermal Stress: Place a set of vials in an oven at a specific temperature (e.g., 60°C). Include a control sample stored at the recommended storage temperature (e.g., 4°C).

-

Photostability Stress: Expose a set of vials to a controlled light source as per ICH Q1B guidelines.[10] Wrap a control sample in aluminum foil to protect it from light.

-

Chemical Stress (e.g., pH): For solution-based applications, the stability in buffered solutions at different pH values can be assessed.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial from each stress condition.

-

Analyze the samples by HPLC, monitoring the peak area of the parent compound.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

-

Plot the percentage of remaining compound versus time to determine the degradation kinetics.

-

Diagram 2: Workflow for Stability Assessment

Caption: A generalized workflow for assessing the stability of a chemical compound.

Conclusion

This compound is a compound with significant potential, and a thorough understanding of its solubility and stability is paramount for its effective use. This guide provides a framework for predicting these properties based on sound chemical principles and data from analogous structures. More importantly, it offers detailed, actionable protocols for researchers to generate precise, application-specific data in their own laboratories. By following these guidelines, scientists can confidently handle, store, and deploy this versatile molecule in their research and development endeavors.

References

-

MIT. Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

PubChem. 4-Ethynyl-1,1'-biphenyl. Retrieved from [Link]

-

PubChem. 4-Ethylbiphenyl. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

iChemical. 4-Ethyl-4-ethynyl-biphenyl, CAS No. 477587-89-6. Retrieved from [Link]

-

ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

-

iChemical. 4-Ethyl-4-ethynyl-biphenyl, CAS No. 477587-89-6. Retrieved from [Link]

Sources

- 1. Buy this compound | 477587-89-6 [smolecule.com]

- 2. This compound | C16H14 | CID 46912042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Butyl-4'-ethynyl-1,1'-biphenyl [smolecule.com]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. 4-Ethynyl-4'-propyl-1,1'-Biphenyl CAS#: 360768-57-6 [m.chemicalbook.com]

- 6. web.mit.edu [web.mit.edu]

- 7. ossila.com [ossila.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. database.ich.org [database.ich.org]

4-Ethyl-4'-ethynyl-1,1'-biphenyl: A Technical Guide to its Research Applications

Abstract

This technical guide provides an in-depth exploration of 4-Ethyl-4'-ethynyl-1,1'-biphenyl, a versatile organic molecule poised at the intersection of materials science and medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic methodologies, and critically evaluate its burgeoning research applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this ethynyl-biphenyl derivative in their respective fields. We will examine its role as a key building block in the rational design of advanced liquid crystals, its potential within the realm of organic electronics, and its nascent exploration in pharmacological contexts. Each section is supported by detailed protocols, quantitative data, and mechanistic insights to provide a comprehensive and actionable resource.

Introduction: The Molecular Architecture and its Implications

This compound is a rigid, rod-shaped organic molecule characterized by a biphenyl core. This core is functionalized with an ethyl group at one terminus and an ethynyl (acetylene) group at the other. This specific arrangement of functional groups imparts a unique combination of properties that make it a compelling subject of scientific inquiry.

The biphenyl core provides structural rigidity and promotes anisotropic self-assembly, a crucial prerequisite for the formation of liquid crystalline phases[1]. The terminal ethyl group, a short alkyl chain, influences the molecule's melting point and solubility, while the reactive ethynyl group serves as a versatile chemical handle for further molecular elaboration through various coupling reactions. This reactivity is particularly valuable in the synthesis of more complex organic structures and polymers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | [2] |

| Molecular Weight | 206.29 g/mol | [2] |

| Appearance | Colorless to pale yellow crystalline solid | [3] |

| Melting Point | Approximately 85-88 °C | [3] |

| Solubility | Soluble in organic solvents such as ether, methylene chloride, and benzene | [3] |

Synthesis of this compound: A Protocol Grounded in Palladium Catalysis

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[4].

The causality behind this choice of reaction lies in its high functional group tolerance, mild reaction conditions, and generally high yields. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent transmetalation of the copper acetylide, leading to the formation of the desired product.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-Ethyl-4'-iodobiphenyl (or 4-Ethyl-4'-bromobiphenyl)

-

Ethynyltrimethylsilane or Acetylene gas

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, toluene)

Procedure:

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Ethyl-4'-iodobiphenyl, the palladium catalyst, and copper(I) iodide.

-

Solvent and Base Addition: Add the anhydrous solvent and the amine base to the flask.

-

Alkyne Addition: Add the terminal alkyne (e.g., ethynyltrimethylsilane) to the reaction mixture. If using acetylene gas, bubble it through the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

dot

Research Applications: A Multifaceted Profile

The unique molecular structure of this compound makes it a valuable component in several areas of advanced research.

Liquid Crystals: Engineering Mesomorphic Behavior

The rigid biphenyl core of this compound is a classic mesogenic unit, predisposing the molecule to exhibit liquid crystalline behavior. Homologous series of 4-alkyl-4'-ethynylbiphenyls typically exhibit nematic phases, which are characterized by long-range orientational order of the molecules[5][6][7]. The length of the alkyl chain plays a critical role in determining the phase transition temperatures and the stability of the mesophases[1][5].

dot

Organic Electronics: A Building Block for Functional Materials

The extended π-conjugation provided by the biphenyl and ethynyl moieties makes this compound an attractive building block for organic electronic materials[4]. Its rigid structure can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.

3.2.1. Organic Light-Emitting Diodes (OLEDs):

In the context of OLEDs, ethynyl-biphenyl derivatives can be utilized in several ways. They can serve as the core of larger, more complex emitter molecules, where the biphenyl unit can be functionalized to tune the emission color and quantum efficiency. Furthermore, they can act as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters[8][9][10]. A suitable host material must possess a high triplet energy to prevent energy loss from the emitter, and good charge transport properties to ensure efficient recombination.

While there are no specific reports on the use of this compound in OLEDs, theoretical calculations on the similar 4-Butyl-4'-ethynyl-1,1'-biphenyl suggest a HOMO-LUMO gap of approximately 2.7 to 3.5 eV, with HOMO and LUMO energy levels around -5.2 to -5.5 eV and -2.0 to -2.5 eV, respectively[11]. These values indicate its potential as a wide-bandgap host material.

3.2.2. Organic Field-Effect Transistors (OFETs):

The charge transport properties of this compound also make it a candidate for use in the active layer of OFETs. The ability of the molecules to self-assemble into ordered structures is critical for achieving high charge carrier mobility. The ethyl group can influence the molecular packing and, consequently, the electronic coupling between adjacent molecules. While experimental data on the charge mobility of this specific compound is not available, the biphenyl core is a common motif in high-performance organic semiconductors[12].

dot

Sources

- 1. Review of crystalline structures of some selected homologous series of rod-like molecules capable of forming liquid crystalline phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C16H14 | CID 46912042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 477587-89-6 [smolecule.com]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Alternative Host Material for Long‐Lifespan Blue Organic Light‐Emitting Diodes Using Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. New bipolar host materials for high power efficiency green thermally activated delayed fluorescence $\mathrm{OLEDs}$ (Journal Article) | OSTI.GOV [osti.gov]

- 11. Buy 4-Butyl-4'-ethynyl-1,1'-biphenyl [smolecule.com]

- 12. Effect of 4-biphenyl groups on the charge transport and photovoltaic properties of arylamine based push–pull systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Rising Star of Organic Electronics: A Technical Guide to 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Abstract

In the dynamic landscape of organic electronics, the pursuit of novel materials with tailored optoelectronic properties is paramount. This technical guide delves into the core attributes of 4-Ethyl-4'-ethynyl-1,1'-biphenyl, a promising organic semiconductor that is gaining traction among researchers and materials scientists. We will explore its synthesis, physicochemical properties, and potential applications in next-generation electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). This document serves as a comprehensive resource for scientists and engineers working at the forefront of organic material innovation.

Introduction: The Allure of Biphenyl Scaffolds in Organic Electronics

Biphenyl derivatives form a cornerstone of functional organic materials, prized for their rigid, conjugated structures that facilitate efficient charge transport.[1] The introduction of specific functional groups onto the biphenyl backbone allows for the fine-tuning of electronic properties, solubility, and solid-state packing, making them highly versatile building blocks for a range of applications.[2] this compound emerges as a molecule of significant interest due to the unique interplay of its substituent groups. The ethyl group enhances solubility in organic solvents, a crucial factor for solution-based processing techniques, while the ethynyl group provides a site for further functionalization and can influence the molecule's electronic and photophysical characteristics.[3] Its unique structure suggests potential as a charge-transporting material, a host in emissive layers, or a key intermediate in the synthesis of more complex organic semiconductors.[4]

Physicochemical and Electronic Properties

Understanding the fundamental properties of this compound is essential for predicting its behavior in electronic devices.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄ | [5] |

| Molecular Weight | 206.28 g/mol | [5] |

| Appearance | Colorless to pale yellow crystalline solid | [6] |

| Solubility | Soluble in organic solvents such as ether, methylene chloride, and benzene. | [6] |

| Melting Point | Approximately 85-88 °C | [6] |

| Boiling Point | Approximately 383 °C | [6] |

Frontier Molecular Orbitals (HOMO/LUMO)

Structure-Property Relationships

The molecular architecture of this compound is key to its functionality.

-

Biphenyl Core: The π-conjugated biphenyl core provides a rigid backbone for charge delocalization, which is essential for efficient charge transport.

-

Ethyl Group (-CH₂CH₃): This alkyl group primarily enhances the material's solubility in common organic solvents. This is a significant advantage for fabrication methods like spin-coating and inkjet printing, which are crucial for large-area and low-cost device manufacturing.

-

Ethynyl Group (-C≡CH): The ethynyl group is a versatile functional handle. It can be used for further chemical modifications, such as in "click chemistry" or Sonogashira coupling reactions, to build more complex molecular or polymeric structures.[7] Electronically, the ethynyl group can lower the LUMO energy level, potentially improving electron injection and transport.[3]

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, typically involving a cross-coupling reaction to form the biphenyl core, followed by the introduction of the ethynyl group.

Synthetic Workflow

A common and effective synthetic route is the Sonogashira coupling reaction.[4][7] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[8]

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol provides a generalized procedure for the Sonogashira coupling step to introduce the ethynyl group.

Materials:

-

4-Ethyl-4'-bromo-1,1'-biphenyl

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous triethylamine (Et₃N) or another suitable base

-

Anhydrous and degassed solvent (e.g., THF or toluene)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Ethyl-4'-bromo-1,1'-biphenyl (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

-

Add the anhydrous and degassed solvent, followed by the base (e.g., triethylamine, 3-5 eq.).

-

Add ethynyltrimethylsilane (1.2-1.5 eq.) to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the trimethylsilyl-protected intermediate.

-

The trimethylsilyl protecting group can be removed by stirring with a base like potassium carbonate in methanol to afford the final product, this compound.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Based on data for the analogous 4-butyl-4'-ethynyl-1,1'-biphenyl, the aromatic protons are expected to appear in the range of δ 7.2–7.6 ppm, and the ethynyl proton as a singlet around δ 2.9–3.1 ppm.[3]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups, particularly the C≡C stretch of the ethynyl group.

-

Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.[9]

Applications in Organic Electronics

The unique combination of a soluble alkyl chain and a reactive ethynyl group makes this compound a versatile material for various organic electronic applications.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, biphenyl derivatives are frequently used as host materials in the emissive layer due to their high triplet energies and good charge-transporting properties.[2][10] this compound could serve as a host for phosphorescent or fluorescent emitters. Its bipolar nature, capable of transporting both holes and electrons, is advantageous for achieving balanced charge injection and recombination, leading to high device efficiencies.[1] The high triplet energy of the biphenyl core is particularly important for blue phosphorescent OLEDs to prevent reverse energy transfer from the dopant to the host.

Caption: A typical multilayer OLED device structure incorporating this compound as a host material.

Organic Solar Cells (OSCs)

In organic solar cells, biphenyl derivatives can be incorporated as additives in the active layer to influence the morphology and improve device performance.[11] The addition of a third component to the donor-acceptor blend can optimize the phase separation, enhance exciton dissociation, and improve charge transport, ultimately leading to higher power conversion efficiencies.[12] The solubility and electronic properties of this compound make it a candidate for such an additive. Furthermore, its ethynyl functionality allows for its incorporation into larger conjugated polymers or small molecules designed for use as donor or acceptor materials in the active layer of OSCs.

Conclusion and Future Outlook

This compound represents a promising material for the advancement of organic electronics. Its well-defined structure, combining a charge-transporting biphenyl core with solubility-enhancing and functionalizable substituent groups, makes it a versatile platform for both fundamental research and device applications. While further experimental characterization is needed to fully elucidate its electronic properties and device performance, the insights gained from closely related analogues are highly encouraging. Future research should focus on the synthesis of novel derivatives based on this scaffold, the optimization of its performance in OLED and OSC devices, and the exploration of its potential in other areas of organic electronics, such as organic field-effect transistors (OFETs). The continued investigation of such tailored molecular materials will undoubtedly pave the way for the next generation of flexible, efficient, and cost-effective electronic devices.

References

- Smolecule. (2024). 4-Butyl-4'-ethynyl-1,1'-biphenyl.

- ResearchGate. (n.d.). The electron and hole mobility of the designed molecules.

- PubMed Central. (2025). 3D Conjugated Nonflat Biphenyl Side Chains: Their Exclusive Role in Inducing Negative Electrostatic Potential in Efficient Organic Solar Cells.

- ACS Publications. (2019). Universal Bipolar Host Materials for Blue, Green, and Red Phosphorescent OLEDs with Excellent Efficiencies and Small-Efficiency Roll-Off.

- ACS Publications. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes.

- The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry.

- Chemical Methodologies. (n.d.).

- Google Patents. (n.d.). KR101098792B1 - Organic Solar Cells with biphenyl compounds.

- Smolecule. (2023). This compound.

- ResearchGate. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes.

- ChemicalBook. (n.d.). 4-Ethylbiphenyl(5707-44-8) 1H NMR spectrum.

- ResearchGate. (n.d.). Mixed-host-emitting layer for high-efficiency organic light-emitting diodes.

- EPub Bayreuth. (n.d.).

- PubChem. (n.d.). 4-Ethynyl-1,1'-biphenyl | C14H10 | CID 34464.

- Guidechem. (n.d.). What is the synthesis method of 4-Iodobiphenyl?.

- MDPI. (n.d.). Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers.

- PMC. (2023).

- The Royal Society of Chemistry. (n.d.).

- Supporting Information. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions.

- ResearchGate. (n.d.). Origin of the Additive‐Induced VOC Change in Non‐Fullerene Organic Solar Cells.

- Exploring 4-Ethyl-4'-iodobiphenyl: A Key Component in Liquid Crystal Technology. (2025).

- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes - Technical Library.

- Benchchem. (n.d.).

- Benchchem. (n.d.).

- PrepChem.com. (n.d.).

- ChemBK. (2024). This compound.

- ResearchGate. (n.d.). Synthesis, Characterization, and Electrochemical Studies of Novel Biphenyl Based Compounds | Request PDF.

- PubChem. (n.d.). This compound | C16H14 | CID 46912042.

- ResearchGate. (n.d.).

- SynArchive. (n.d.). Sonogashira Coupling.

- Consensus. (2012). Synthesis, Characterization, and Electrochemical Studies of Novel Biphenyl Based Compounds.

- Google Sites. (n.d.). Welcome to KIM lab. - Synthesis, characterization and electrochemical studies of novel bi-phenyl based compounds.

- Sigma-Aldrich. (n.d.). This compound | 477587-89-6.

- CymitQuimica. (n.d.). CAS 29558-78-9: 4-Hydroxy-4'-iodobiphenyl.

- ChemRxiv. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups.

- MDPI. (n.d.).

- ChemicalBook. (n.d.). 4-Bromo-4'-iodobiphenyl synthesis.

- Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "HOMO/LUMO".

- Engineered Science Publisher. (2022).

- PubMed Central. (2022). A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy 4-Butyl-4'-ethynyl-1,1'-biphenyl [smolecule.com]

- 4. Buy this compound | 477587-89-6 [smolecule.com]

- 5. This compound | C16H14 | CID 46912042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. KR101098792B1 - Organic Solar Cells with biphenyl compounds - Google Patents [patents.google.com]

- 12. 3D Conjugated Nonflat Biphenyl Side Chains: Their Exclusive Role in Inducing Negative Electrostatic Potential in Efficient Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Architectural Elegance of a Liquid Crystal Precursor

An In-depth Technical Guide to 4-Ethyl-4'-ethynyl-1,1'-biphenyl as a Liquid Crystal Precursor

In the realm of materials science, particularly in the design of advanced liquid crystalline (LC) materials, the precursor molecule is the fundamental blueprint from which all properties emerge. The molecule this compound is a subject of significant interest, embodying an elegant design for creating high-performance liquid crystal polymers. Its structure is a deliberate combination of a rigid mesogenic core, a flexible terminal group, and a reactive functional group. This guide provides a comprehensive technical overview of this compound, from its rational synthesis to its characterization and ultimate application as a building block for cross-linked liquid crystal systems. We will explore the causality behind the experimental choices, offering field-proven insights for researchers and developers in advanced materials.

Molecular Profile and Physicochemical Properties

This compound (CAS: 477587-89-6) is an organic compound featuring a biphenyl core.[1] This rigid, elongated core is the primary driver for the formation of liquid crystalline phases, a characteristic feature of many biphenyl derivatives.[2] The molecule is functionalized with two distinct groups at its para-positions: an ethyl group (-CH₂CH₃) and an ethynyl group (-C≡CH).

-

The Biphenyl Core: Provides the necessary structural rigidity and anisotropy (rod-like shape) to encourage the long-range orientational order characteristic of nematic and smectic liquid crystal phases.[3][4]

-

The Ethyl Group: This flexible alkyl chain influences the molecule's melting point and solubility in organic solvents.[5] It disrupts crystal packing just enough to lower the melting point, often widening the temperature range over which the liquid crystalline phase is stable.

-

The Ethynyl Group: This terminal alkyne is a reactive site. It is the key to transforming the monomeric liquid crystal (a fluid) into a solid, highly ordered polymer network (a liquid crystal thermoset) through polymerization, without disturbing the liquid crystal alignment.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | [5][6] |

| Molecular Weight | 206.29 g/mol | [5] |

| Appearance | Colorless to pale yellow crystalline solid | [5] |

| Melting Point | ~85-88 °C | [5] |

| IUPAC Name | 1-ethyl-4-(4-ethynylphenyl)benzene | [6] |

| Solubility | Soluble in organic solvents like ether, methylene chloride, and benzene | [5] |

Synthesis Pathway: The Sonogashira Coupling

From a synthetic standpoint, the most efficient and widely adopted method for constructing molecules like this compound is the Sonogashira cross-coupling reaction.[1] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[7][8] The choice of this reaction is strategic; it is known for its high yields and remarkable tolerance of various functional groups, making it ideal for complex organic synthesis.[9]

The overall synthetic strategy involves coupling a suitable 4-ethyl-4'-halobiphenyl with a protected or terminal alkyne. A common and practical approach uses a protected alkyne like trimethylsilylacetylene (TMSA) to prevent self-coupling, followed by a simple deprotection step.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Success at each stage is confirmed by characterization before proceeding, ensuring the integrity of the final product.

Materials:

-

4-Ethyl-4'-iodobiphenyl

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Trimethylsilylacetylene (TMSA)

-

Triethylamine (TEA), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere chemistry (Schlenk line)

Procedure:

-

Reaction Setup (Sonogashira Coupling):

-

To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Ethyl-4'-iodobiphenyl (1 equivalent).

-

Add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents).

-

Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. The inert conditions are critical to prevent oxidative side reactions and protect the catalysts.[7]

-

Using syringes, add anhydrous toluene and anhydrous TEA (3 equivalents).

-

Add TMSA (1.2 equivalents) dropwise to the stirring mixture at room temperature.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60°C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.

-

-

Workup and Isolation of Intermediate:

-

Cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues.

-

Wash the Celite pad with ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The crude residue, containing 4-Ethyl-4'-(trimethylsilylethynyl)-1,1'-biphenyl, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.

-

-

Deprotection:

-

Dissolve the crude intermediate in a mixture of methanol and tetrahydrofuran (THF).

-

Add a catalytic amount of potassium carbonate (K₂CO₃) (approx. 0.2 equivalents).

-

Stir the mixture at room temperature for 2-3 hours. Monitor by TLC for the disappearance of the silyl-protected compound.

-

Once the reaction is complete, neutralize the mixture with a small amount of dilute HCl.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

-

Final Purification:

-

Evaporate the solvent to yield the crude product.

-

Purify the final compound, this compound, by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to obtain a pure crystalline solid. Purification hurdles can arise from isomer formation, making recrystallization or chromatography essential.[10]

-

Characterization and Analysis as a Liquid Crystal

A multi-faceted approach is required to confirm the identity of the synthesized compound and to elucidate its liquid crystalline properties.

Characterization Workflow Diagram

Caption: Workflow for the characterization of the synthesized compound.

Protocol: Thermal Analysis by DSC and POM

Objective: To identify the temperatures of phase transitions (crystal-to-liquid crystal, liquid crystal-to-isotropic liquid) and to visualize the characteristic textures of any mesophases.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-